4-Chloroaniline hydrochloride
Overview
Description
4-Chloroaniline hydrochloride (PCA) is a compound that has been studied in various contexts, including its formation, reactivity, and potential applications. It is known to form as a precipitate when sodium hypochlorite and chlorhexidine are combined, as demonstrated using spectroscopic techniques . The compound has also been investigated for its photoreactivity, where it undergoes photoheterolysis in polar media to yield phenyl cations . Additionally, PCA is a substrate for enzymatic reactions, such as the chloroperoxidase-catalyzed oxidation to 4-chloronitrosobenzene .
Synthesis Analysis
PCA can be generated through several methods. One such method involves the interaction of sodium hypochlorite and chlorhexidine, which results in PCA as a byproduct . Another pathway is the photolysis of 4-chloroaniline, which leads to the formation of aminophenyl cations . Furthermore, PCA can be synthesized through the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene, which undergoes intramolecular hydroxylation-induced chlorine migration .
Molecular Structure Analysis
The molecular structure of PCA has been studied using computational methods, revealing insights into its geometry and electronic properties. For instance, calculations show that the 4-aminophenyl triplet cation has a planar geometry and is stabilized with respect to the singlet state . The molecular structure of a related compound, 4-chloroanilinium perchlorate, has been determined through X-ray diffraction, showcasing the protonation of the nitrogen atom and the intricate hydrogen bonding network .
Chemical Reactions Analysis
PCA is involved in various chemical reactions. It can undergo oxidation to form 4-chloronitrosobenzene in the presence of chloroperoxidase and H2O2 . The electrochemical oxidation of PCA has been studied, revealing the formation of both oxidized and reduced dimers, as well as a comproportionation reaction . Additionally, PCA can react with arylsulfinic acids to produce diaryl sulfone and N-phenylbenzenesulfonamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of PCA have been explored through experimental and computational studies. The electrochemical behavior of PCA in acetonitrile solution has been characterized, providing insights into its oxidation mechanism . Spectroscopic techniques, such as FTIR and NMR, have been used to characterize the hydrochloride salt of 4-benzylaniline, a related compound, and to evaluate its lattice energy . Quantum chemical
Scientific Research Applications
Biodegradation of 4-Chloroaniline in Soil
Research has identified bacteria from agricultural soil capable of degrading 4-chloroaniline, suggesting its potential for bioremediation of contaminated sites. These bacteria include Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17. They utilize 4-chloroaniline as a sole carbon and nitrogen source and degrade it via a modified ortho-cleavage pathway. This finding is significant for environmental cleanup efforts (Vangnai & Petchkroh, 2007).
Electrochemical Applications
Electrochemical Oxidation Studies
The electrochemical oxidation of 4-chloroaniline has been investigated in acetonitrile solution, revealing insights into its reactivity and potential applications in electrochemical processes. This research contributes to our understanding of the electrochemical behavior of chloroaniline compounds (Kádár, Nagy, Karancsi, & Farsang, 2001).
Environmental Fate and Safety
Environmental Distribution and Residual Behavior
A study on the distribution, residual behavior, and metabolism of 4-chloroaniline in experimental ponds showed how it behaves in aquatic ecosystems. This research is crucial for understanding the environmental impact and safety of 4-chloroaniline usage (Schauerte, Lay, Klein, & Korte, 1982).
Chemical Synthesis and Reactions
Synthesis of Chemical Derivatives
The electrochemical study of 4-chloroaniline in water/acetonitrile mixtures has been explored for the synthesis of chemical derivatives such as 4-chloro-2-(phenylsulfonyl)aniline. This research opens avenues for synthesizing novel compounds using 4-chloroaniline as a starting material (Mohamadighader, Saraei, Nematollahi, & Goljani, 2020).
Safety And Hazards
properties
IUPAC Name |
4-chloroaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJBQSJDQZLCSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106-47-8 (Parent) | |
Record name | p-Chloroaniline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020265967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4020296 | |
Record name | 4-Chloroaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroaniline hydrochloride | |
CAS RN |
20265-96-7 | |
Record name | 4-Chloroaniline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20265-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Chloroaniline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020265967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-chloro-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chloroaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloroanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-CHLOROANILINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO3W01CFSW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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